[2-(Diethylamino)ethyl]thiourea
Description
[2-(Diethylamino)ethyl]thiourea (CAS: 66892-26-0) is a thiourea derivative with the molecular formula C₇H₁₇N₃S and a molecular weight of 175.30 g/mol . Its structure comprises a thiourea core (-NH-CS-NH-) linked to a 2-(diethylamino)ethyl group, which introduces tertiary amine functionality. This structural feature enhances solubility in polar solvents and may influence its reactivity and biological interactions.
Properties
IUPAC Name |
2-(diethylamino)ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3S/c1-3-10(4-2)6-5-9-7(8)11/h3-6H2,1-2H3,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBCSPWHMFYMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298746 | |
| Record name | N-[2-(Diethylamino)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-26-0 | |
| Record name | N-[2-(Diethylamino)ethyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66892-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Diethylamino)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(diethylamino)ethyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl]thiourea typically involves the reaction of diethylamine with ethylene thiourea. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Reaction of Diethylamine with Ethylene Thiourea:
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but is scaled up and automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: N-substituted thioureas
Scientific Research Applications
[2-(Diethylamino)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of [2-(Diethylamino)ethyl]thiourea involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its thiourea moiety allows it to act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of [2-(Diethylamino)ethyl]thiourea with structurally related compounds:
Table 1: Key Properties of this compound and Analogues
Key Differences and Research Findings
Electronic and Solubility Effects: The diethylaminoethyl group in the target compound introduces a tertiary amine, enhancing solubility in polar solvents compared to aromatic derivatives like 1-naphthylthiourea (lipophilic) .
Biological Activity: ANTU’s naphthyl group confers high lipophilicity, enabling rodenticidal action through prolonged environmental persistence . In contrast, the diethylaminoethyl group may reduce bioaccumulation due to higher solubility. Chloro-nitrophenyl substituents (e.g., in ’s compound) enhance antifungal activity, whereas the diethylaminoethyl group’s electron-donating nature may favor different modes of action .
Coordination Chemistry: Thioureas with pyridyl or aminoethyl groups (e.g., [2-(pyridin-2-yl)ethyl]thiourea) act as efficient ligands for metal ions, a property shared by the target compound due to its amine and thiourea moieties .
Biological Activity
[2-(Diethylamino)ethyl]thiourea is a compound belonging to the thiourea family, known for its diverse biological activities. Thioureas are recognized for their potential therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiourea functional group, which is crucial for its biological activity. The presence of the diethylamino group enhances its solubility and interaction with biological targets.
Antibacterial Activity
Research has demonstrated that thiourea derivatives exhibit significant antibacterial properties. In a study evaluating various thioureas, including this compound, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial effects, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| This compound | 20 | Escherichia coli |
Antifungal Activity
The compound also exhibits antifungal properties. In vitro studies have shown that it effectively inhibits the growth of various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disk diffusion method, revealing zones of inhibition comparable to standard antifungal agents .
Antioxidant Activity
This compound has been evaluated for its antioxidant capacity using DPPH radical scavenging assays. The results indicated that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of thiourea derivatives. This compound has shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The IC50 values ranged from 5 to 15 µM, suggesting a promising therapeutic index for further development in cancer treatment .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. Thioureas are known to form hydrogen bonds with proteins and nucleic acids, influencing enzyme activity and gene expression. For instance, they may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiourea derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant bacterial strains. The compound was part of a larger investigation aimed at developing new antibiotics in response to rising antibiotic resistance .
- Anticancer Screening : In a preclinical trial assessing the cytotoxicity of various thioureas on human cancer cell lines, this compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy .
Q & A
Basic: What are the recommended synthesis and purification methods for [2-(Diethylamino)ethyl]thiourea?
Methodological Answer:
The synthesis typically involves coupling 2-(diethylamino)ethylamine with thiourea derivatives under controlled conditions. A common approach includes:
- Step 1: Reacting 2-(diethylamino)ethyl chloride with ammonium thiocyanate in ethanol at 60–70°C for 6–8 hours to form the thiourea backbone .
- Step 2: Purification via recrystallization using ethanol/water mixtures, followed by column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate the product .
- Validation: Monitor reaction progress using TLC (Rf ≈ 0.4 in chloroform/methanol) and confirm purity via HPLC (>95%) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Identify proton environments (e.g., diethylamino group δ 1.2–1.4 ppm, thiourea NH δ 7.8–8.2 ppm) and carbon signals (e.g., C=S at ~180 ppm) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (MW: 161.27 g/mol) with [M+H]⁺ peak at m/z 162.3 .
- FT-IR: Detect thiourea C=S stretching (~1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- HPLC: Quantify purity using a C18 column (retention time ~5.2 min, mobile phase: acetonitrile/water 70:30) .
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
Data-Driven Answer:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅N₃S | PubChem |
| Solubility (25°C) | 6.7 mg/L in water; soluble in ethanol, DMSO | NIST |
| Melting Point | 133–135°C | CAMEO Chemicals |
| LogP (Partition Coeff.) | 1.8 | EPA DSSTox |
Application Note: Solubility in DMSO makes it suitable for in vitro biological assays .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity: Classified as harmful if inhaled (ECHA Hazard Code: H302). Use fume hoods and PPE (gloves, lab coat) .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Disposal: Follow EPA guidelines for thiourea derivatives (incineration with scrubbing for SO₂ removal) .
Advanced: How can researchers investigate the role of this compound in drug development (e.g., antitumor or antimicrobial applications)?
Experimental Design:
- Hypothesis: Test its efficacy as a kinase inhibitor or bacterial membrane disruptor.
- Assays:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
- Antitumor: MTT assay on HeLa cells (IC₅₀ calculation) .
- Controls: Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls.
- Data Analysis: Use ANOVA to compare efficacy across concentrations (p < 0.05) .
Advanced: How should researchers address contradictions in reported bioactivity data for thiourea derivatives?
Methodological Answer:
- Root Cause Analysis: Evaluate variables like assay conditions (pH, temperature), cell line variability, or impurities in synthesized batches .
- Validation: Reproduce conflicting studies using identical protocols (e.g., NIH/3T3 cells vs. HEK293) .
- Statistical Tools: Apply Bland-Altman plots to assess inter-study variability or meta-analysis to aggregate data .
Advanced: What experimental strategies ensure stability studies of this compound under varying conditions?
Methodological Answer:
- Design: Accelerated stability testing at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
- Analysis:
- HPLC: Track degradation products (e.g., oxidation to urea derivatives).
- pH Stability: Test in buffers (pH 2–10) to identify optimal storage conditions .
- Outcome: Derive Arrhenius equation parameters to predict shelf life .
Advanced: How to design a multi-step synthesis experiment for this compound analogs?
Methodological Answer:
- Objective: Introduce substituents (e.g., halogens) to enhance bioactivity.
- Steps:
- Functionalization: Bromination at the ethyl group using NBS .
- Coupling: React with substituted thioureas via nucleophilic substitution .
- Optimization: Use Design of Experiments (DoE) to vary catalyst (e.g., K₂CO₃) and solvent (DMF vs. THF) .
- Yield Analysis: Compare yields via GC-MS and optimize for scalability (>70% target) .
Advanced: What steps ensure reproducibility of literature-reported results for thiourea derivatives?
Methodological Answer:
- Literature Review: Cross-reference primary sources (e.g., Organic & Biomolecular Chemistry) and validate protocols via PubChem or Reaxys .
- Critical Evaluation: Check for omitted details (e.g., inert atmosphere, exact reagent grades) .
- Replication: Use standardized equipment (e.g., Büchi rotovap for solvent removal) and report deviations transparently .
Advanced: How can reaction conditions be optimized for this compound synthesis?
Methodological Answer:
- Variables: Screen temperature (50–80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst (triethylamine vs. pyridine) .
- Response Surface Methodology (RSM): Use a central composite design to model interactions between variables .
- Outcome: Identify optimal conditions (e.g., 70°C, ethanol, 5 mol% triethylamine) for 85% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
